molecular formula C15H20N4O2S B2772180 2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N,N-bis(propan-2-yl)acetamide CAS No. 896332-82-4

2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N,N-bis(propan-2-yl)acetamide

Cat. No.: B2772180
CAS No.: 896332-82-4
M. Wt: 320.41
InChI Key: HTHSXFHYEBLUSN-UHFFFAOYSA-N
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Description

2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N,N-bis(propan-2-yl)acetamide is a synthetic chemical compound of significant interest in medicinal and heterocyclic chemistry research. This molecule is characterized by a pyrido[1,2-a][1,3,5]triazin-4-one core system linked to a diisopropylacetamide group via a sulfanyl bridge . The pyrido[1,2-a][1,3,5]triazine scaffold is a privileged structure in drug discovery, and derivatives of this ring system are actively investigated for their diverse biological activities . The presence of the acetamide moiety with isopropyl substituents is a common feature in compounds designed for target engagement and optimization of pharmacokinetic properties . The specific molecular framework suggests potential as a key intermediate or building block for the synthesis of more complex molecules. Researchers can utilize this compound in the construction of combinatorial libraries or as a precursor in the development of protease inhibitors, kinase inhibitors, and other therapeutic agents, leveraging the hydrogen-bonding acceptors and donors present in its structure . This product is provided for research use only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to consult the scientific literature for detailed synthetic protocols and emerging biological data on related analogues.

Properties

IUPAC Name

2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N,N-di(propan-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O2S/c1-10(2)19(11(3)4)13(20)9-22-14-16-12-7-5-6-8-18(12)15(21)17-14/h5-8,10-11H,9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTHSXFHYEBLUSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)C(=O)CSC1=NC(=O)N2C=CC=CC2=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N,N-bis(propan-2-yl)acetamide typically involves multiple steps, starting with the preparation of the pyrido[1,2-a][1,3,5]triazin-2-yl intermediate. This intermediate is then reacted with a sulfanyl reagent under controlled conditions to form the desired compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to maximize yield and purity.

Chemical Reactions Analysis

2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N,N-bis(propan-2-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or other reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the sulfanyl group, where nucleophiles such as halides or amines replace the sulfanyl moiety, forming new compounds.

Scientific Research Applications

2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N,N-bis(propan-2-yl)acetamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N,N-bis(propan-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects.

Comparison with Similar Compounds

2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N,N-bis(propan-2-yl)acetamide can be compared with other similar compounds, such as:

    2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-[4-(trifluoromethyl)phenyl]acetamide: This compound has a similar structure but includes a trifluoromethylphenyl group, which may impart different chemical and biological properties.

    This compound: This compound is similar in structure but may have different substituents on the acetamide backbone, leading to variations in reactivity and applications.

Biological Activity

The compound 2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N,N-bis(propan-2-yl)acetamide is a member of the pyrido-triazine family, which has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of its biological activity based on diverse research findings.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₃H₁₈N₄O₂S
  • Molecular Weight : 298.37 g/mol

This compound features a pyrido-triazine core with a sulfanyl group and bis(isopropyl)acetamide substituents, which may contribute to its biological properties.

Biological Activity Overview

Research has indicated various biological activities associated with this compound and related triazine derivatives. The following sections detail specific activities:

Anticancer Activity

Several studies have demonstrated the anticancer potential of pyrido-triazine derivatives:

  • Cytotoxicity Against Cancer Cell Lines :
    • A study reported that compounds similar to the target compound exhibited cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). For instance, certain triazine derivatives showed IC₅₀ values ranging from 6.2 μM to 43.4 μM against these cell lines .
CompoundCell LineIC₅₀ (μM)
Compound AMCF-727.3
Compound BHCT1166.2
  • Mechanism of Action :
    • The mechanism underlying the anticancer activity is thought to involve the inhibition of key metabolic pathways in cancer cells, potentially through the modulation of enzyme activities related to cell proliferation and apoptosis .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Inhibition of Pathogenic Bacteria :
    • Research indicates that related triazine derivatives exhibit significant antibacterial activity against various pathogenic bacteria. For example, some compounds were effective against strains resistant to traditional antibiotics .
PathogenMinimum Inhibitory Concentration (MIC)
Escherichia coli32 μg/mL
Staphylococcus aureus16 μg/mL

Neuroprotective Effects

Emerging studies suggest potential neuroprotective properties:

  • Enzyme Inhibition :
    • Compounds derived from triazines have shown promise in inhibiting acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases like Alzheimer's .

Case Study 1: Anticancer Screening

A systematic screening of several pyrido-triazine derivatives revealed that specific modifications in their structure significantly enhanced their cytotoxicity against cancer cells. For instance, a derivative with a methyl group at position 5 exhibited increased potency compared to its parent compound .

Case Study 2: Antimicrobial Efficacy

In a comparative study assessing the antibacterial efficacy of various triazine compounds, one derivative demonstrated remarkable potency against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .

Q & A

Q. What are the critical parameters for optimizing the synthesis of this compound to achieve high yield and purity?

  • Methodological Answer : Key parameters include solvent polarity (polar solvents like DMSO or ethanol), temperature control (60–80°C), and catalyst selection (e.g., KOH or NaH). Multi-step reactions require intermediate purification via column chromatography (silica gel, ethyl acetate/hexane gradients). Continuous flow reactors can enhance scalability by improving mass transfer and reducing side reactions .

Q. Which analytical techniques are most effective for confirming structural integrity and purity?

  • Methodological Answer : Use ¹H/¹³C NMR (in DMSO-d₆) to verify proton environments and carbon frameworks. IR spectroscopy confirms functional groups (e.g., C=O stretch at ~1700 cm⁻¹, S–C=S at ~650 cm⁻¹). High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy (±3 ppm). Purity is validated via HPLC (C18 column, acetonitrile/water gradient) with >95% peak homogeneity .

Q. How can researchers design experiments to study this compound's reactivity in substitution reactions?

  • Methodological Answer : Employ a fractional factorial design (e.g., 2⁴⁻¹ design) to evaluate variables: nucleophile concentration (thiols/amines), solvent polarity, temperature (25–80°C), and reaction time. Monitor progress via TLC and quantify yields using GC-MS. Reaction kinetics can be modeled using pseudo-first-order approximations .

Advanced Research Questions

Q. How can computational methods resolve contradictions in predicted vs. observed reaction pathways?

  • Methodological Answer : Apply density functional theory (DFT) at the B3LYP/6-31G* level to calculate transition-state energies and identify kinetic vs. thermodynamic control. Use molecular dynamics simulations to model solvent effects. Cross-validate with in situ IR spectroscopy to track intermediate formation .

Q. What strategies address discrepancies in biological activity data across different assay platforms?

  • Methodological Answer : Conduct orthogonal assays:
  • Binding : Isothermal titration calorimetry (ITC) to measure thermodynamic parameters.
  • Cellular Activity : CRISPR-based gene knockout models to confirm target specificity.
  • Pharmacokinetics : LC-MS/MS to quantify metabolic stability in liver microsomes.
    Multivariate analysis (PCA or PLS) isolates compound-specific effects from assay artifacts .

Q. How can researchers design derivatives to enhance selectivity for specific biological targets?

  • Methodological Answer : Use scaffold-hopping approaches guided by:
  • Molecular Docking : AutoDock Vina to screen virtual libraries against target proteins (e.g., kinases).
  • QSAR Models : Train on datasets of triazine analogs with reported IC₅₀ values.
    Prioritize derivatives with ClogP < 3 and topological polar surface area (TPSA) 80–110 Ų for optimal membrane permeability .

Q. What advanced techniques characterize this compound's interactions with biomacromolecules?

  • Methodological Answer :
  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) to immobilized proteins.
  • Cryo-EM : Resolve compound-protein complexes at near-atomic resolution.
  • Metabolomics : Track cellular pathway perturbations via LC-HRMS-based untargeted profiling .

Methodological Framework Table

Research ObjectiveKey TechniquesCritical ParametersValidation Criteria
Synthetic OptimizationContinuous flow reactors, DoESolvent polarity, catalyst loadingYield >85%, HPLC purity >95%
Biological ProfilingCRISPR screening, ITCTarget engagement, KD < 1 µMDose-dependent activity in 3+ cell lines
Computational DesignDFT, QSAR modelingΔG binding < -8 kcal/molSynthetic feasibility score >0.7

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